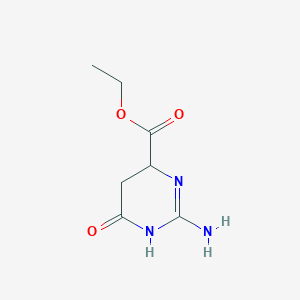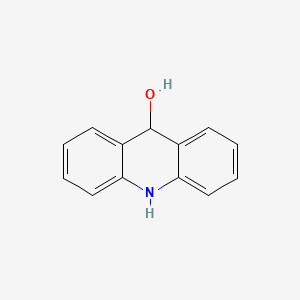
9,10-Dihydroacridin-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroacridin-9-OL is an organic compound belonging to the acridine family. It is characterized by its unique structure, which includes a hydroxyl group attached to the acridine core. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroacridin-9-OL typically involves the reduction of acridone using suitable reducing agents. One common method is the reduction of acridone with sodium borohydride in the presence of a solvent like ethanol . Another approach involves the catalytic hydrogenation of acridone using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydroacridin-9-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acridone.
Reduction: Further reduction can lead to the formation of dihydroacridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Acridone
Reduction: Dihydroacridine derivatives
Substitution: Various substituted acridine derivatives
Scientific Research Applications
9,10-Dihydroacridin-9-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroacridin-9-OL primarily involves its interaction with biological molecules. In antibacterial applications, it promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring and inhibiting cell division . In anticancer research, its ability to intercalate with DNA disrupts the replication process, leading to cell death .
Comparison with Similar Compounds
9,10-Dihydroacridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Phenoxazine: Another heterocyclic compound with similar applications but different structural properties.
Uniqueness: this compound is unique due to its hydroxyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
6540-77-8 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
9,10-dihydroacridin-9-ol |
InChI |
InChI=1S/C13H11NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8,13-15H |
InChI Key |
YOWZQRKGTVOWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



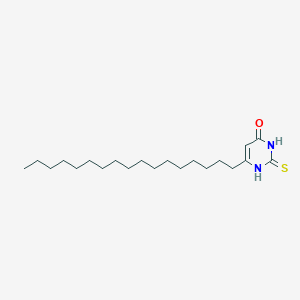
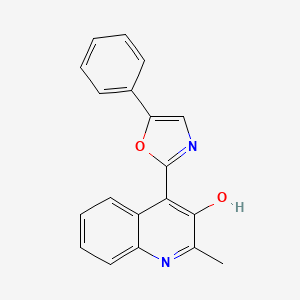
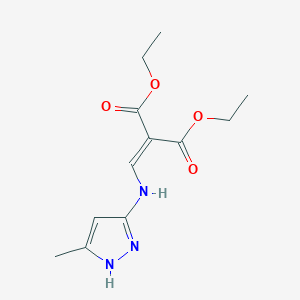
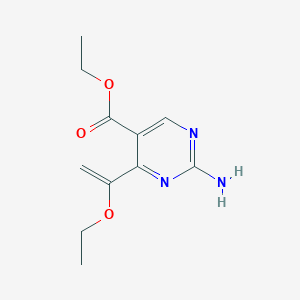
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)
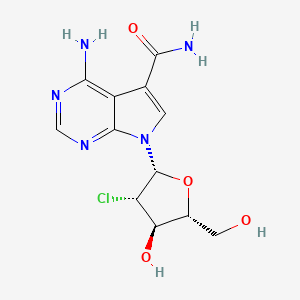
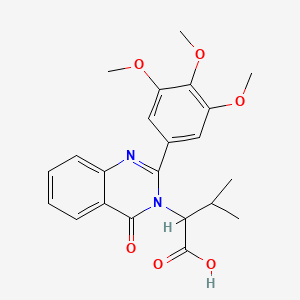


![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
